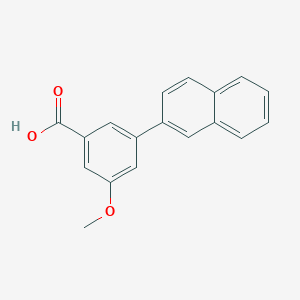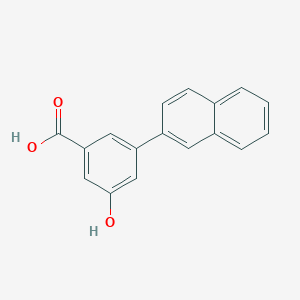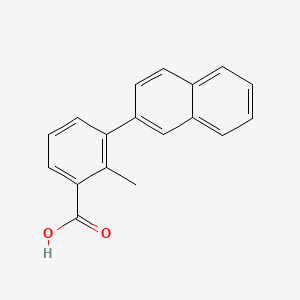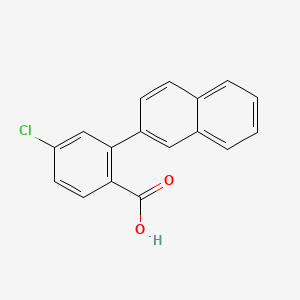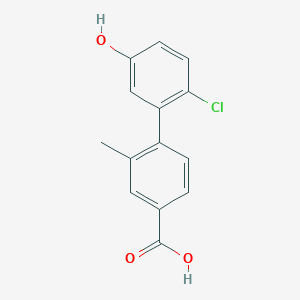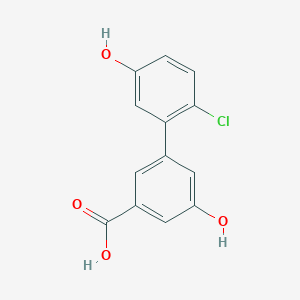
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% (3-CHPA) is a compound with a variety of applications in scientific research and lab experiments. 3-CHPA has a wide range of biochemical and physiological effects, and can be used to study a variety of biological processes.
科学研究应用
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has a variety of scientific research applications, including the study of the effects of oxidative stress on cells and the effects of lipid oxidation on membrane stability. 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has also been used to study the effects of reactive oxygen species on macrophage and neutrophil function, and to study the effects of oxidative stress on the immune system. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been used to study the effects of oxidative stress on the cardiovascular system, and to study the effects of lipid oxidation on the structure and function of proteins.
作用机制
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% acts as an antioxidant, scavenging reactive oxygen species and preventing lipid oxidation. It also acts as an inhibitor of cyclooxygenase, which is involved in the production of prostaglandins. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, as well as to reduce lipid oxidation and membrane damage. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been found to reduce inflammation, to inhibit the activity of matrix metalloproteinases, and to reduce the production of pro-inflammatory mediators.
实验室实验的优点和局限性
The use of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% in lab experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% is relatively stable and can be stored for long periods of time. The main limitation of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% is that it is not approved for use in humans, so it can only be used for research purposes.
未来方向
There are several potential future directions for the use of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% in scientific research. It could be used to study the effects of oxidative stress on aging, as well as to study the effects of lipid oxidation on the development of cancer. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% could be used to study the effects of oxidative stress on the nervous system, and to study the effects of oxidative stress on the cardiovascular system. Finally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% could be used to study the effects of oxidative stress on the immune system, and to study the effects of oxidative stress on the development of chronic diseases.
合成方法
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized using a two-step process. In the first step, 2-chloro-5-hydroxyphenylacetic acid is reacted with potassium permanganate in aqueous solution to produce 2,5-dichloro-3-hydroxyphenylacetic acid. In the second step, the 2,5-dichloro-3-hydroxyphenylacetic acid is then reacted with sodium hydroxide in aqueous solution to produce 3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95%.
属性
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c14-12-2-1-9(15)6-11(12)7-3-8(13(17)18)5-10(16)4-7/h1-6,15-16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFMXNJADVMHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690472 |
Source


|
| Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261961-80-1 |
Source


|
| Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

